molecular formula C18H19N5O3S B282728 N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide

N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide

Cat. No. B282728
M. Wt: 385.4 g/mol
InChI Key: VZKOAAOVEKUDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide, also known as DMPT, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and other physiological processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is complex and involves several different pathways. It acts as a selective agonist of the TAAR1 receptor, which is involved in the regulation of neurotransmitter release. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has a range of biochemical and physiological effects that have been studied extensively in scientific research. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has also been shown to have effects on the immune system, including the modulation of cytokine release.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has several advantages for use in scientific research. It is a highly potent and selective agonist of the TAAR1 receptor, which makes it useful for studying the effects of TAAR1 activation. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers.
One limitation of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is that it is a relatively new compound, and its long-term effects are not well understood. Additionally, its effects may be dependent on the specific experimental conditions, which can make it difficult to interpret the results of studies.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide. One area of interest is the potential use of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide in the treatment of psychiatric disorders, including depression and anxiety. Additionally, further research is needed to understand the long-term effects of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide and its potential for use in other areas of scientific research.
In conclusion, N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a highly potent and selective agonist of the TAAR1 receptor that has been extensively studied for its potential use in scientific research. It has a range of effects on the central nervous system and the immune system, and has potential applications in the treatment of neurological and psychiatric disorders. However, further research is needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a complex process that involves several steps. It can be synthesized from 2,5-dimethoxybenzaldehyde, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to give the desired N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide product.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin release. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C18H19N5O3S/c1-23-18(20-21-22-23)27-11-12-4-6-13(7-5-12)17(24)19-15-10-14(25-2)8-9-16(15)26-3/h4-10H,11H2,1-3H3,(H,19,24)

InChI Key

VZKOAAOVEKUDNT-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.